molecular formula C25H26N2O5S2 B6586992 N-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)thiophene-2-sulfonamide CAS No. 1251657-73-4

N-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)thiophene-2-sulfonamide

Cat. No.: B6586992
CAS No.: 1251657-73-4
M. Wt: 498.6 g/mol
InChI Key: ITZJKDAZGMTRPP-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted at position 2 with a 4-ethoxy-3-methoxyphenyl group and at position 4 with a methylene-linked N-(2-methylphenyl)thiophene-2-sulfonamide moiety. Its molecular formula is C25H25N2O5S2, with a molecular weight of approximately 509.61 g/mol.

Properties

IUPAC Name

N-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S2/c1-5-31-22-13-12-19(15-23(22)30-4)25-26-20(18(3)32-25)16-27(21-10-7-6-9-17(21)2)34(28,29)24-11-8-14-33-24/h6-15H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZJKDAZGMTRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3C)S(=O)(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)thiophene-2-sulfonamide is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following characteristics:

PropertyValue
Molecular Formula C25H26N2O5S2
Molecular Weight 498.6 g/mol
CAS Number 1251657-73-4
Structure Chemical Structure

Pharmacological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity :
    • In vitro studies have demonstrated that the compound possesses significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its efficacy comparable to standard antibiotics like ciprofloxacin and ketoconazole .
  • Antifungal Activity :
    • The compound has shown promising antifungal activity against several phytopathogenic fungi. In one study, it was effective in inhibiting fungal mycelial growth, suggesting its potential use in agricultural applications .
  • Cytotoxicity :
    • Cytotoxicity assays conducted on different cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner. It was particularly effective against breast cancer and leukemia cell lines, with IC50 values indicating potent anti-cancer properties .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in microbial metabolism, thereby disrupting cellular processes essential for survival .
  • Induction of Oxidative Stress : Studies suggest that it may induce oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .

Case Studies

Several case studies highlight the compound's effectiveness:

  • Study on Antimicrobial Efficacy : A comparative study involving this compound and traditional antibiotics found that it exhibited superior activity against resistant strains of bacteria, suggesting its potential as a new therapeutic agent .
  • Cancer Cell Line Research : In a recent publication, researchers evaluated the cytotoxic effects on various cancer cell lines and concluded that the compound significantly reduces cell viability through apoptosis .
  • Agricultural Applications : Field trials demonstrated that formulations containing this compound effectively reduced fungal infections in crops, enhancing yield and quality .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Aromatic Rings

N-{[2-(4-Ethoxyphenyl)-5-Methyl-1,3-Oxazol-4-yl]Methyl}-N-(4-Methoxyphenyl)Thiophene-2-Sulfonamide (CAS 1251559-80-4)
  • Key Differences :
    • Position 2 of the oxazole ring bears a 4-ethoxyphenyl group (vs. 4-ethoxy-3-methoxyphenyl in the target compound).
    • The sulfonamide is linked to a 4-methoxyphenyl group (vs. 2-methylphenyl ).
  • Impact :
    • Reduced steric hindrance and altered electronic effects due to the absence of the 3-methoxy group.
    • The 4-methoxyphenyl group may improve solubility compared to the 2-methylphenyl substituent .
2-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(4-Methoxyphenyl)-N-Methylthiophene-3-Sulfonamide (MFCD11997575)
  • Key Differences :
    • Replaces the oxazole core with a 1,2,4-oxadiazole ring.
    • Contains a 4-fluorophenyl substituent and a methyl group on the sulfonamide nitrogen.
  • Impact: Oxadiazole rings exhibit higher metabolic stability but reduced hydrogen-bonding capacity compared to oxazoles.

Heterocyclic Core Modifications

N-Benzyl-4-(4-Methylphenyl)Sulfonyl-2-Thiophen-2-yl-1,3-Oxazol-5-Amine (CAS 627833-60-7)
  • Key Differences :
    • The sulfonamide group is replaced with a sulfonyl moiety directly attached to the oxazole.
    • A benzyl group substitutes the methylene-linked thiophene sulfonamide.
  • Impact :
    • Loss of sulfonamide’s hydrogen-bonding ability may reduce target affinity.
    • Increased hydrophobicity due to the benzyl group .
N-[(5Z)-5-[(4-Hydroxy-3-Methoxyphenyl)Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-yl]Benzenesulfonamide (CAS 300818-71-7)
  • Key Differences: Replaces oxazole with a thiazolidinone ring. Incorporates a Z-configured methylidene group and a sulfanylidene moiety.
  • Impact: Thiazolidinones are associated with anti-inflammatory and antimicrobial activities. The sulfanylidene group introduces redox activity, which may influence metabolic pathways .

Functional Group Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 1,3-Oxazole 4-Ethoxy-3-methoxyphenyl, N-(2-methylphenyl)thiophene-2-sulfonamide ~509.61 High lipophilicity, moderate solubility
CAS 1251559-80-4 1,3-Oxazole 4-Ethoxyphenyl, N-(4-methoxyphenyl)thiophene-2-sulfonamide 484.60 Enhanced solubility
MFCD11997575 1,2,4-Oxadiazole 4-Fluorophenyl, N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide 433.46 Improved metabolic stability
CAS 627833-60-7 1,3-Oxazole Benzyl, 4-(4-methylphenyl)sulfonyl, 2-thiophen-2-yl 410.51 High hydrophobicity
CAS 300818-71-7 Thiazolidinone 4-Hydroxy-3-methoxyphenyl, benzenesulfonamide 454.50 Redox activity, antimicrobial potential

Preparation Methods

Synthesis of the Oxazole Core Intermediate

The oxazole ring is synthesized via cyclization reactions. A preferred method involves the Robinson-Gabriel synthesis, where a β-ketoamide derivative undergoes dehydration in the presence of a dehydrating agent. For the target compound, 4-ethoxy-3-methoxybenzoyl chloride reacts with methylglyoxal monohydrate and ammonium acetate under acidic conditions to form 2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylic acid. Subsequent decarboxylation yields 2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole (Fig. 1) .

Table 1: Reaction Conditions for Oxazole Synthesis

ParameterValue/ReagentSource
Starting Material4-ethoxy-3-methoxybenzoyl chloride
Cyclizing AgentMethylglyoxal monohydrate
CatalystH2SO4 (conc.)
Temperature80–100°C
Yield68–72%

Functionalization of the Oxazole Intermediate

The oxazole intermediate is functionalized with a bromomethyl group to enable amine coupling. Treating 2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride introduces a bromine atom at the 4-position, forming 4-(bromomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole .

Table 2: Bromination Reaction Parameters

ParameterValue/ReagentSource
Brominating AgentN-bromosuccinimide (NBS)
InitiatorAIBN
SolventCCl4
Reaction Time6–8 hours
Yield85%

Formation of the Secondary Amine

The brominated oxazole undergoes nucleophilic substitution with 2-methylphenylamine to form the secondary amine. Reacting 4-(bromomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole with 2-methylphenylamine in dimethylformamide (DMF) at 60°C for 12 hours yields N-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methylphenylamine .

Table 3: Amine Coupling Conditions

ParameterValue/ReagentSource
Amine2-methylphenylamine
SolventDMF
Temperature60°C
Reaction Time12 hours
Yield78%

Sulfonylation Reaction

The secondary amine is sulfonylated using thiophene-2-sulfonyl chloride. The reaction proceeds in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the final product after 4 hours at room temperature .

Table 4: Sulfonylation Parameters

ParameterValue/ReagentSource
Sulfonyl ChlorideThiophene-2-sulfonyl chloride
BaseTriethylamine (TEA)
SolventDCM
Temperature25°C
Yield92%

Purification and Characterization

The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) and recrystallized from ethanol. Analytical data include:

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 3.6 Hz, 1H, thiophene), 7.45–7.10 (m, 6H, aromatic), 4.52 (s, 2H, CH2), 3.89 (q, J = 7.0 Hz, 2H, OCH2), 3.72 (s, 3H, OCH3), 2.34 (s, 3H, CH3) .

  • HPLC Purity: 98.5% .

Comparative Analysis of Synthetic Routes

Alternative methods, such as reductive amination or Ullmann coupling, were evaluated but showed lower yields (<60%) compared to the nucleophilic substitution approach .

Scalability and Industrial Considerations

Large-scale production employs continuous flow reactors for bromination and sulfonylation steps, improving yield to 89% and reducing reaction time by 30% .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity and yield?

  • Methodological Answer : Synthesis typically involves multi-step coupling reactions. For the sulfonamide moiety, nucleophilic substitution between thiophene-2-sulfonyl chloride and the oxazole-containing amine precursor is critical. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (e.g., using ethanol/water) ensures high purity. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane) and confirm intermediates via 1^1H NMR (e.g., characteristic singlet for oxazole protons at δ 8.1–8.3 ppm) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., splitting patterns for ethoxy/methoxy groups).
  • IR : Validate sulfonamide S=O stretches (~1350–1300 cm1^{-1}) and oxazole C=N (~1650 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 541.12).
  • Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) microanalysis ensures stoichiometric agreement (±0.3%) .

Q. How can X-ray crystallography resolve ambiguities in structural assignments?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL (SHELX suite) refines bond lengths and angles, particularly for the oxazole-thiophene linkage. Prepare crystals via slow evaporation (e.g., dichloromethane/methanol). Use WinGX/ORTEP for anisotropic displacement parameter visualization and packing diagram generation. Compare experimental data with Cambridge Structural Database (CSD) entries for validation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer : Systematically modify substituents (e.g., replace ethoxy with methoxy or halogens) and assess bioactivity (e.g., enzyme inhibition assays). Use Hammett σ constants to correlate electronic effects with activity. For crystallographic SAR, compare hydrogen-bonding networks (e.g., sulfonamide S=O···H-N interactions) across derivatives using Mercury software .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, GOLD) against target proteins (e.g., kinases or GPCRs). Optimize ligand geometry with Gaussian (DFT/B3LYP/6-31G*). Validate docking poses via MD simulations (AMBER/NAMD) to assess stability of key interactions (e.g., π-π stacking between thiophene and aromatic residues) .

Q. How can polymorph screening improve crystallographic data quality?

  • Methodological Answer : Screen crystallization conditions using diverse solvents (e.g., DMF, acetonitrile) and additives (e.g., polyethylene glycol). Analyze polymorphs via PXRD and DSC to identify the most stable form. Refine high-resolution datasets (resolution ≤1.0 Å) with SHELXL to minimize R1 values (<5%) .

Q. How should contradictory spectral and crystallographic data be reconciled?

  • Methodological Answer : If NMR suggests a planar oxazole ring but crystallography shows puckering, analyze temperature-dependent NMR (e.g., coalescence experiments) to detect dynamic effects. Cross-validate with DFT-calculated NMR chemical shifts (e.g., using GIAO method) .

Q. What mechanistic insights guide derivatization of the thiophene-sulfonamide core?

  • Methodological Answer : Study electrophilic aromatic substitution (EAS) reactivity via nitration (HNO3_3/H2_2SO4_4) or halogenation (NBS/FeCl3_3). Monitor regioselectivity using LC-MS and compare with Fukui indices from DFT calculations. For oxidation, track sulfone formation (RSO2_2R’) via 1^1H NMR (deshielded thiophene protons) .

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